

Application Note: Vut-MK142 for Induction of Cardiomyocyte Differentiation

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Compound of Interest

Compound Name: Vut-MK142

Cat. No.: B611789

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Introduction

Vut-MK142 is a synthetic small molecule identified as a potent agent for promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes. Derived from the targeted modification of Cardiogenol C, **Vut-MK142** has demonstrated superior cardiomyogenic activity in various cell lines, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. Its primary application in the context of cardiac tissue engineering is the efficient generation of a population of cardiomyocytes from progenitor cells. These induced cardiomyocytes can then serve as the fundamental cellular building blocks for constructing in vitro cardiac tissues for drug screening, disease modeling, and regenerative medicine research.

Principle of Action

While the precise mode of action is still under investigation, **Vut-MK142** treatment has been shown to significantly up-regulate the expression of key cardiac markers, such as Atrial Natriuretic Factor (ANF), and to promote the development of spontaneously beating cardiomyocytes from cardiovascular progenitor cells. This suggests that **Vut-MK142** influences signaling pathways critical for the commitment of progenitor cells to a cardiac lineage.

Data Presentation

The cardiomyogenic activity of **Vut-MK142** has been quantified by measuring the expression of key cardiac transcription factors and markers.

Cell Line	Marker	Assay	Result (Fold Increase vs. Control)	Reference
P19	ANF	Luciferase Reporter	~15-fold	
C2C12	ANF	Luciferase Reporter	~6-fold	
P19	Nkx2.5	Luciferase Reporter	2.6 ± 0.3-fold (p < 0.01)	
C2C12	Nkx2.5	Luciferase Reporter	2.2 ± 0.2-fold (p < 0.01)	
CVPCs	Various	RT-PCR	Up-regulation of ANF, α-MHC, β-MHC, MLC2v, Cx43	

ANF: Atrial Natriuretic Factor; Nkx2.5: NK2 homeobox 5; α-MHC: Alpha-Myosin Heavy Chain; β-MHC: Beta-Myosin Heavy Chain; MLC2v: Myosin Light Chain 2v; Cx43: Connexin 43; CVPCs: Cardiovascular Progenitor Cells.

Experimental Protocols

The following protocols are adapted from the methodologies used to validate the cardiomyogenic activity of **Vut-MK142**.

Protocol 1: Differentiation of P19 and C2C12 Cells

This protocol is designed to assess the cardiomyogenic potential of **Vut-MK142** using promoter-reporter assays in established cell lines.

Materials:

- P19 or C2C12 cells

- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Vut-MK142** (stock solution in DMSO)
- ANF or Nkx2.5 promoter-luciferase reporter construct
- Transfection reagent
- Luciferase assay system
- 96-well cell culture plates
- Luminometer

Procedure:

- Cell Culture:
 - Culture P19 or C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - Passage cells upon reaching 80-90% confluency.
- Transfection:
 - Seed cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.
 - Transfect cells with the desired cardiac promoter-reporter construct (e.g., ANF-luc) using a suitable transfection reagent according to the manufacturer's instructions.
- **Vut-MK142** Treatment:
 - 24 hours post-transfection, replace the medium with fresh DMEM containing 1% FBS.

- Add **Vut-MK142** to the treatment wells at a final concentration of 1 μ M. For control wells, add an equivalent volume of DMSO.
- Incubate the cells for 7 days.
- Luciferase Assay:
 - After the 7-day incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
 - Normalize the luciferase activity to a co-transfected control reporter or total protein concentration.
 - Express results as fold change relative to the DMSO-treated control cells.

Protocol 2: Differentiation of Cardiovascular Progenitor Cells (CVPCs)

This protocol is for inducing cardiomyocyte differentiation from progenitor cells and assessing the expression of a panel of cardiac markers.

Materials:

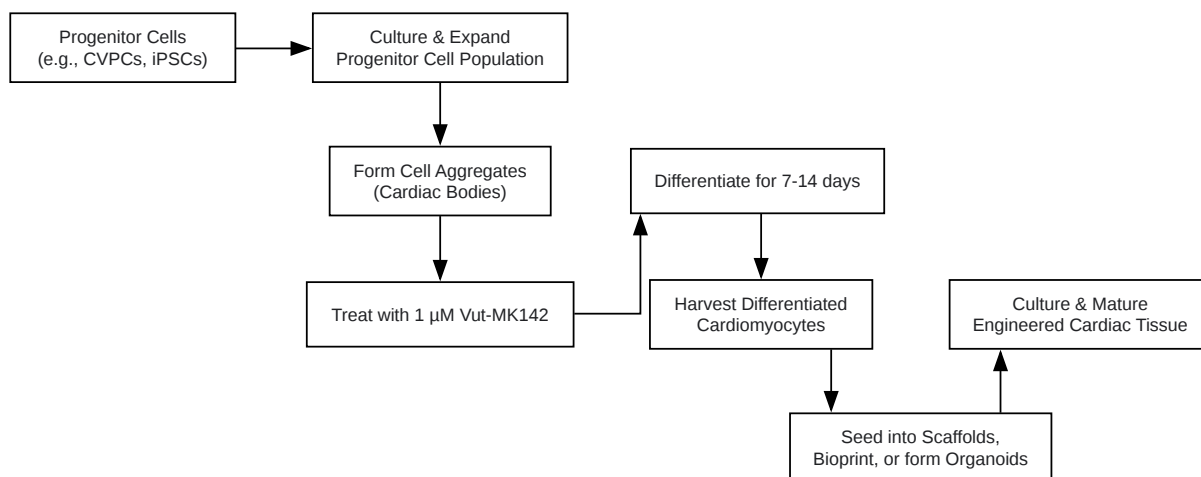
- Cardiovascular Progenitor Cells (CVPCs)
- M15 differentiation medium
- **Vut-MK142** (stock solution in DMSO)
- Hanging drop culture plates or non-adherent plates
- Gelatin-coated tissue culture plates
- RNA extraction kit
- cDNA synthesis kit
- Primers for cardiac markers (e.g., ANF, α -MHC, β -MHC, MLC2v, Cx43, GAPDH)

- RT-PCR reagents and thermal cycler

Procedure:

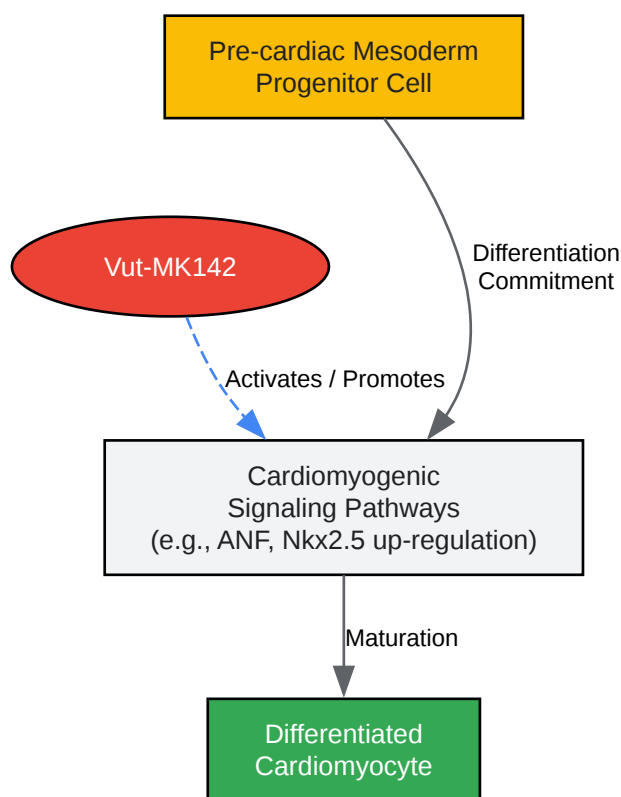
- Cardiac Body (CB) Formation:
 - Harvest CVPCs and resuspend them in M15 medium.
 - Form cell aggregates (cardiac bodies) by plating the cells in hanging drops (e.g., 900 cells per 20 μ L drop) or in non-adherent plates.
 - Culture for 4.5 days to allow for aggregation.
- Plating and Treatment:
 - Collect the cardiac bodies and plate them onto gelatin-coated tissue culture plates.
 - Add M15 medium containing 1 μ M **Vut-MK142**. For control plates, add an equivalent volume of DMSO.
 - Culture for an additional period (e.g., 7-14 days), observing for the appearance of spontaneously beating areas.
- RNA Analysis:
 - At the end of the culture period, harvest the cells and extract total RNA using a commercial kit.
 - Synthesize cDNA from the extracted RNA.
 - Perform semi-quantitative or quantitative RT-PCR using primers for relevant cardiac markers. Use a housekeeping gene (e.g., GAPDH) for normalization.
 - Analyze the relative expression levels of cardiac markers in **Vut-MK142**-treated cells compared to control cells.

Mandatory Visualizations



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Caption: Experimental workflow for generating cardiomyocytes using **Vut-MK142** for cardiac tissue engineering applications.



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Caption: Simplified diagram of **Vut-MK142**'s role in promoting cardiomyogenic differentiation.

Future Directions and Applications

The successful generation of cardiomyocytes is the foundational step in cardiac tissue engineering. The protocols described above provide a method for producing the primary cell type required for these advanced applications. Once a robust population of **Vut-MK142**-induced cardiomyocytes is established and characterized, they can be integrated into various tissue engineering platforms:

- **Scaffold-Based Tissue Engineering:** The differentiated cardiomyocytes can be seeded onto biocompatible scaffolds (e.g., hydrogels, decellularized matrices) that provide structural support and mimic the native cardiac extracellular matrix.
- **3D Bioprinting:** Cardiomyocytes can be mixed with bio-inks and printed layer-by-layer to create complex, structured cardiac tissues with defined geometries.

- **Cardiac Organoids:** The induced cardiomyocytes can be co-cultured with other cardiac cell types, such as fibroblasts and endothelial cells, in scaffold-free systems to promote self-assembly into three-dimensional, organoid-like structures.

These engineered tissues can then be used for high-throughput drug screening, studying cardiac disease mechanisms in a human-relevant context, and developing novel therapeutic strategies. Further research is required to optimize the integration of **Vut-MK142**-induced cardiomyocytes into these complex systems and to fully characterize the functional properties of the resulting engineered tissues.

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